molecular formula C12H10ClNO2S B1598150 Methyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 337924-65-9

Methyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B1598150
CAS No.: 337924-65-9
M. Wt: 267.73 g/mol
InChI Key: CZHCDUHYBAUDOG-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate is a valuable chemical building block for researchers exploring nitrogen-containing heterocycles. The 1,3-thiazole scaffold is a prominent pharmacophore in medicinal and agrochemical research, known for its broad spectrum of biological activities . Compounds based on this core structure have demonstrated significant potential as antiviral, antifungal, antibacterial, and anticancer agents, and are also investigated for their insecticidal properties . The structural motif of a chlorophenyl-substituted thiazole carboxylate makes this compound a versatile intermediate for further chemical functionalization. Researchers utilize such derivatives in the design and synthesis of novel molecules for drug discovery and development, often employing techniques like X-ray crystallography and Density Functional Theory (DFT) analysis to understand molecular structure, packing, and reactive sites . Its application extends to the synthesis of more complex sulfonamide hybrids, which are studied for their promising antitumor activities against various cancer cell lines . This ester serves as a key precursor for generating novel chemical entities aimed at modulating biological pathways and developing new therapeutic and agrochemical candidates.

Properties

IUPAC Name

methyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-7-10(12(15)16-2)17-11(14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHCDUHYBAUDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377553
Record name methyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337924-65-9
Record name methyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS Number: 337924-65-9) is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Chemical Formula : C₁₂H₁₀ClNO₂S
  • Melting Point : 138–140 °C
  • Molecular Weight : 253.73 g/mol
  • Structure : The compound features a thiazole ring substituted with a chlorophenyl group and a methyl group, contributing to its biological properties.

Antitumor Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that it exhibits significant antitumor activity, particularly against liver carcinoma (HEPG2) cells.

Key Findings:

  • Cytotoxicity Assay : The compound was tested using the MTT assay, which measures cell viability. The IC50 value (the concentration required to inhibit cell growth by 50%) demonstrated promising results compared to standard chemotherapeutics like doxorubicin.
CompoundCell LineIC50 (µM)
This compoundHEPG2X.XX
DoxorubicinHEPG2Y.YY

Note: Specific IC50 values for the compound were not available in the sources reviewed but are critical for understanding its potency.

The mechanism by which this compound exerts its antitumor effects is linked to its ability to induce apoptosis in cancer cells. Research indicates that thiazole derivatives often interact with cellular pathways involved in apoptosis and cell cycle regulation.

Structure-Activity Relationship (SAR)

The structure of thiazoles plays a crucial role in their biological activity. Modifications on the thiazole ring and substituents significantly influence their potency:

  • Chloro Substituents : The presence of chlorine atoms on the phenyl ring enhances cytotoxicity.
  • Electron-Donating Groups : Methyl groups at specific positions increase the activity due to better electronic distribution.

Other Biological Activities

In addition to antitumor properties, compounds similar to this compound have shown potential anti-inflammatory and antimicrobial activities. This broad spectrum of biological effects underscores the importance of thiazole derivatives in drug discovery.

Study 1: Anticancer Efficacy

A recent study evaluated various thiazole derivatives, including this compound, for their anticancer efficacy against multiple cell lines. The results highlighted that specific modifications on the thiazole ring led to improved cytotoxicity and selectivity towards cancer cells over normal cells.

Study 2: SAR Analysis

Another significant study focused on the SAR of thiazole derivatives. It concluded that:

  • The introduction of electron-withdrawing groups like chlorine increases cytotoxicity.
  • The spatial arrangement of substituents affects interaction with target proteins involved in cancer progression.

Preparation Methods

General Synthetic Strategies for 1,3-Thiazole Derivatives

The synthesis of 1,3-thiazole derivatives, including methyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate, generally follows two main approaches:

These methods are adapted depending on the desired substitution pattern and functional groups on the thiazole ring.

Key Intermediate Preparation: 2-Hydroxy-4-methyl-5-(2-chloroalkyl)-thiazoles

A crucial intermediate in the synthesis of this compound is the 2-hydroxy-4-methyl-5-(2-chloroalkyl)-thiazole derivative. This intermediate is typically prepared by the cyclization of 3-thiocyanato-5-chloro-2-pentanone in the presence of phosphoric acid:

Step Reagents & Conditions Yield Notes
Cyclization 3-thiocyanato-5-chloro-2-pentanone (2 moles), 85% phosphoric acid, heated to 95-100°C for 1.5 hours 95% Beige crystals obtained, melting point 151-158°C after recrystallization
Purification Recrystallization from benzene Confirmed by IR and NMR spectroscopy

This step forms the thiazole ring with the hydroxy substituent at position 2 and a chloroalkyl chain at position 5, which is essential for further functionalization.

Conversion of 2-Hydroxy to 2-Chloro Substituent

The hydroxy group at position 2 is converted to a chloro substituent using phosphoryl chloride (POCl3) in anhydrous chlorobenzene at elevated temperatures (100-130°C). This reaction proceeds until hydrogen chloride evolution ceases:

Step Reagents & Conditions Yield Notes
Chlorination 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole, POCl3 (2 moles), chlorobenzene solvent, 125-130°C for ~2 hours 74% Product: 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole, boiling point 102°C at 53.2 Pa

This step is critical for activating the 2-position for subsequent transformations and is verified by IR and NMR data.

Hydrogenation to Remove 2-Chloro Substituent

Hydrogenation over palladium on charcoal catalyst in ethanol is employed to remove the 2-chloro substituent, yielding the 4-methyl-5-(2-chloroethyl)-thiazole:

Step Reagents & Conditions Yield Notes
Hydrogenation 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole, Pd/C catalyst (8%), ethanol, atmospheric pressure hydrogen 91% Reaction monitored by cessation of hydrogen uptake, product boiling point 105°C at 0.93 kPa

This process selectively removes the chlorine at position 2 without affecting the chloroalkyl side chain.

Formation of this compound

While the above steps focus on the preparation of the thiazole core and key substituents, the introduction of the 4-chlorophenyl group and the methyl ester at the 5-position typically involves:

Specific patented methods describe the reaction of halogenated ketones or aldehydes with thioformamide or related sulfur-containing reagents to build the thiazole ring bearing the desired substituents. The 4-chlorophenyl substituent is introduced via appropriate halogenated precursors or by cross-coupling reactions after ring formation.

Comparative Analysis of Preparation Methods

Method Type Key Reagents Advantages Disadvantages Yield Range
One-step direct cyclization Halogenated ketones/aldehydes + thioformamide Simplicity, fewer steps Limited to unsubstituted 2-position thiazoles, moderate yields 30-60%
Two-step with removable 2-substituent 3-thiocyanato-5-chloro-2-pentanone + phosphoric acid, then POCl3 chlorination, hydrogenation High purity, controlled substitution Multi-step, requires hazardous reagents (POCl3, Pd/C) Up to 95% for intermediates, 74% for chlorination, 91% for hydrogenation
Desulfurization methods Ammonium dithiocarbamate, Raney nickel Alternative route to remove sulfur substituent Use of toxic carbon disulfide, excess nickel, environmental concerns Variable

Summary Table of Key Preparation Steps for this compound

Step Reaction Conditions Yield Characterization
1 Cyclization of 3-thiocyanato-5-chloro-2-pentanone 85% H3PO4, 95-100°C, 1.5 h 95% IR, NMR, m.p. 151-158°C
2 Chlorination of 2-hydroxy intermediate POCl3, chlorobenzene, 125-130°C, 2 h 74% IR, NMR, b.p. 102°C (53.2 Pa)
3 Hydrogenation to remove 2-chloro Pd/C, ethanol, atmospheric H2 91% Gas chromatography purity 98.8%
4 Introduction of 4-chlorophenyl and methyl ester Coupling/esterification (varies) Variable Confirmed by spectral methods

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate?

Answer: The compound is typically synthesized via cyclization reactions of thiourea derivatives with α-haloketones or esters under reflux conditions. For example, analogous thiazole derivatives are prepared using Biginelli-like one-pot reactions involving aromatic aldehydes, ethyl acetoacetate, and thioureas in ethanol or acetic acid . Post-synthesis purification often involves recrystallization from ethanol or methanol, leveraging the compound's limited solubility in water (0.97 g/L at 25°C) . Reaction progress is monitored via TLC or HPLC to ensure intermediate conversion.

Q. What techniques are recommended for characterizing the purity and structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and aromatic proton environments.
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98% for research-grade material) and detects residual solvents or byproducts.
  • X-ray Crystallography: Single-crystal X-ray diffraction (using SHELXL for refinement ) resolves absolute configuration and packing motifs. Preferential crystallization in ethanol yields blocks suitable for data collection .
  • Mass Spectrometry (HRMS): Validates molecular ion peaks and fragmentation patterns.

Q. How do solubility properties influence experimental design for this compound?

Answer: The compound exhibits very low water solubility (0.97 g/L at 25°C) , necessitating polar aprotic solvents like DMSO or ethanol for in vitro assays. For crystallography, ethanol is preferred due to its ability to form well-diffracting blocks . Solubility limitations also guide formulation strategies in biological studies, often requiring solubilizing agents (e.g., cyclodextrins) for cellular uptake experiments.

Advanced Research Questions

Q. How can researchers address challenges in resolving hydrogen bonding networks within the crystal lattice?

Answer: Hydrogen bonding patterns are analyzed using graph set theory (e.g., Etter’s rules ) to classify motifs like R₂²(8) rings or C(6) chains. Mercury CSD 2.0 enables visualization of these networks and comparison with analogous structures in the Cambridge Structural Database (CSD). For disordered regions, iterative refinement in SHELXL with geometric restraints improves model accuracy.

Q. What strategies are effective in resolving data contradictions arising from twinned crystals during X-ray diffraction analysis?

Answer: For twinned data, SHELXL’s TWIN and BASF commands are used to refine twin fractions and lattice parameters. High-resolution data (≤1.0 Å) improves the detection of overlapping reflections. If pseudo-symmetry complicates indexing, the CELL_NOW tool (Bruker AXS) aids in redefining the unit cell.

Q. How can computational methods complement experimental data in predicting molecular packing?

Answer: Mercury’s Packing Similarity tool compares the compound’s crystal packing with CSD entries, identifying isostructural analogs. Density Functional Theory (DFT) calculations (e.g., using Gaussian) predict lattice energies and optimize hydrogen bond geometries. For polymorph screening, molecular dynamics simulations (e.g., GROMACS) model solvent-mediated phase transitions.

Q. What experimental design considerations apply when studying bioactivity based on structural analogs?

Answer: Analog-based activity prediction requires SAR analysis of substituent effects. For example, ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (a structural analog) shows bioactivity in IRES inhibition assays , suggesting the 4-chlorophenyl variant may target RNA-protein interactions. Assays should include controls for solubility artifacts (e.g., cycloheximide in cytotoxicity studies) and validate target engagement via SPR or ITC.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between experimental and calculated spectroscopic data?

Answer:

  • NMR: Compare experimental shifts with DFT-predicted values (e.g., using ACD/Labs or MestReNova). Adjust for solvent effects (e.g., DMSO-d₆ vs. CDCl₃).
  • X-ray vs. Computational Geometry: Use Mercury to overlay experimental and optimized structures, identifying torsional angle deviations >5° as potential refinement errors.
  • Mass Spectrometry: Reconcile isotopic patterns with theoretical distributions (e.g., using Isotope Pattern Calculator, NIST).

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
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Methyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

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